2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17261365
InChI: InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2
SMILES:
Molecular Formula: C5H11N5O
Molecular Weight: 157.17 g/mol

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol

CAS No.:

Cat. No.: VC17261365

Molecular Formula: C5H11N5O

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol -

Specification

Molecular Formula C5H11N5O
Molecular Weight 157.17 g/mol
IUPAC Name 2-[(4,5-diaminopyrazol-1-yl)amino]ethanol
Standard InChI InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2
Standard InChI Key HLGSZNAYNGFZOL-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=C1N)N)NCCO

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The 4- and 5-positions of the ring are substituted with amino groups (-NH₂), while the 1-position is occupied by a 2-hydroxyethyl chain (-CH₂CH₂OH). This configuration confers both hydrophilic and reactive properties, enabling participation in coupling reactions critical to dye formation .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
IUPAC Name2-(4,5-diaminopyrazol-1-yl)ethanol
Molecular FormulaC₅H₁₀N₄O
Molecular Weight142.16 g/mol
Melting Point174.7°C (sulfate salt)
Solubility in Water666 g/L (20°C)
log P (Partition Coefficient)-1.75 (pH 7.0)

The sulfate salt variant (1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate) exhibits enhanced stability and solubility, making it preferable for commercial formulations .

Synthetic Pathways and Optimization

Patent-Established Synthesis (EP1342716A2)

A 2003 European patent outlines a multi-step synthesis route for 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, yielding the compound at 72% efficiency from ethyl (ethoxymethylene)cyanoacetate .

Step 1: Formation of 5-Amino-4-ethoxycarbonyl Intermediate

Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 80°C to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole. Thin-layer chromatography confirmed completion within 2 hours .

Step 2: Saponification and Decarboxylation

The intermediate undergoes hydrolysis with sodium hydroxide to yield 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole. Subsequent heating to 150°C induces decarboxylation, producing 5-amino-1-(2'-hydroxyethyl)pyrazole .

Step 3: Nitrosation and Reduction

Treatment with isoamyl nitrite introduces a nitroso group at the 4-position, followed by palladium-catalyzed hydrogenation to yield the final 4,5-diamino derivative .

Table 2: Critical Reaction Parameters

StepReactants/ConditionsYield
1Ethanol, 80°C, 2 hours95%
2NaOH, reflux; HCl, pH 472%
3Isoamyl nitrite, Pd/C, H₂68%

Industrial Applications in Oxidative Hair Dyes

Mechanism of Action

In cosmetic formulations, 2-(4,5-diamino-1H-pyrazol-1-yl)ethan-1-ol sulfate acts as a precursor that reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide. Oxidation generates quinonediimine intermediates, which couple to form indo dyes responsible for hair coloration .

Figure 1: Dye Formation Pathway

  • Precursor Activation:
    Pyrazole-NH2+H2O2Quinonediimine\text{Pyrazole-NH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{Quinonediimine}

  • Coupling Reaction:
    Quinonediimine+CouplerIndo Dye\text{Quinonediimine} + \text{Coupler} \rightarrow \text{Indo Dye}

This mechanism allows for tunable shades depending on the coupler selected, with the pyrazole derivative contributing to color depth and longevity .

Test SystemDose/ConcentrationOutcome
HPRT Assay2,400 μg/mLNon-mutagenic
Acute Oral (Mice)2,000 mg/kgReduced motility, no mortality

Regulatory assessments classify the compound as safe for topical use in hair dyes at concentrations ≤2% .

Challenges and Future Directions

Stability Considerations

The free base form is prone to oxidation, necessitating formulation as a sulfate salt or storage under inert atmospheres. Research into stabilizers like ascorbic acid derivatives is ongoing .

Environmental Impact

While the compound exhibits low ecotoxicity (log P = -1.75), its high water solubility raises concerns about aquatic bioaccumulation. Advanced oxidation processes (AOPs) are being explored for wastewater treatment .

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